molecular formula C13H14BrN3O3 B13494469 tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate

tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate

Cat. No.: B13494469
M. Wt: 340.17 g/mol
InChI Key: GPGHPULQQPAZEV-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C13H14BrN3O3. It is a derivative of quinazolinone, a bicyclic compound that is widely studied for its potential biological activities. The presence of a bromine atom and a carbamate group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2-dihydroquinazoline.

    Carbamate Formation: The key step involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the quinazolinone core.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the quinazolinone core.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.

    Reduction Products: Reduction can yield dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the carbamate group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness:

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-oxo-1H-quinazolin-4-yl)carbamate

InChI

InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-6-7(14)4-5-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19)

InChI Key

GPGHPULQQPAZEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=C(C=C2)Br

Origin of Product

United States

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